5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative characterized by a chloro substituent at position 5, methoxy at position 2, methyl at position 4, and a 3-ethoxypropyl chain attached to the sulfonamide nitrogen. Its molecular formula is C₁₃H₁₉ClN₂O₃S, with a molecular weight of 342.87 g/mol. The ethoxypropyl group enhances solubility in polar solvents, while the chloro and methoxy groups contribute to electronic effects, influencing reactivity and biological interactions.
Properties
IUPAC Name |
5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO4S/c1-4-19-7-5-6-15-20(16,17)13-9-11(14)10(2)8-12(13)18-3/h8-9,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTENNEIPWKSYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-Chloro-2-[N-(3-Ethoxycarbonylpropyl)-4-Methylbenzenesulfonamido]Benzoate
- Key Differences : The ethoxycarbonylpropyl group replaces the ethoxypropyl chain, introducing an ester moiety.
- Impact : Increased polarity due to the ester group may enhance water solubility but reduce lipid membrane permeability compared to the target compound. The ester also introduces susceptibility to hydrolysis.
- Reference : Synthesized via esterification reactions, as detailed in Wang et al. (2010) .
4-Chloro-N-(3-Methoxypropyl)Benzenesulfonamide
5-Bromo-N-[3-(1H-Imidazol-1-yl)Propyl]-2-Methoxy-4-Methylbenzenesulfonamide
5-Chloro-3-Methyl-N-(4-Propylsulfonylphenyl)-1-Benzothiophene-2-Sulfonamide
- Key Differences : Benzothiophene core replaces benzene; sulfonamide is attached to a propylsulfonylphenyl group.
- Molecular Weight : 443.96 g/mol .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Analogues
| Compound Name | Substituents (Benzene Ring) | Side Chain | Molecular Weight (g/mol) | Key Functional Attributes |
|---|---|---|---|---|
| Target Compound | 5-Cl, 2-OMe, 4-Me | 3-Ethoxypropyl | 342.87 | Balanced lipophilicity, moderate solubility |
| Methyl 5-Chloro-2-[N-(3-Ethoxycarbonylpropyl)... | 5-Cl, 4-Me | 3-Ethoxycarbonylpropyl | ~385 | High polarity, ester hydrolysis susceptibility |
| 4-Chloro-N-(3-Methoxypropyl)Benzenesulfonamide | 4-Cl | 3-Methoxypropyl | 263.74 | Minimal steric hindrance, low bioactivity |
| 5-Bromo-...Imidazol-1-yl Propyl... | 5-Br, 2-OMe, 4-Me | 3-(Imidazol-1-yl)propyl | 401.73 | Enhanced H-bonding, higher molecular weight |
| 5-Chloro-3-Methyl-...Benzothiophene... | Benzothiophene core | 4-Propylsulfonylphenyl | 443.96 | High rigidity, improved enzyme binding |
Biological Activity
5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide can be summarized as follows:
- IUPAC Name : 5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide
- Molecular Formula : C13H20ClNO4S
- Molecular Weight : 307.82 g/mol
The compound features a chloro group, an ethoxypropyl chain, and a methoxy group attached to a benzenesulfonamide core, which contributes to its unique biological properties.
The biological activity of 5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide is primarily attributed to its interaction with specific molecular targets within the body.
Molecular Targets
- Enzymatic Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may interact with specific receptors, influencing signal transduction pathways.
Pathways Involved
The compound's activity can lead to modulation in several biochemical pathways, including those involved in inflammation, cancer progression, and microbial resistance.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound’s structural features may enhance its efficacy against various bacterial strains.
Anticancer Potential
Studies have suggested that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways.
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial properties of sulfonamide derivatives against common pathogens. The results indicated that 5-chloro-N-(3-ethoxypropyl)-2-methoxy-4-methylbenzenesulfonamide exhibited notable inhibitory effects on bacterial growth, particularly against Gram-positive strains. -
Anticancer Activity :
Another research focused on the anticancer potential of related sulfonamides. The findings revealed that compounds with similar structural motifs could significantly reduce the proliferation of cancer cell lines through apoptosis induction.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzamide | Benzamide core without sulfonamide group | Moderate antimicrobial |
| 5-chloro-N,N-diethyl-2-methoxy-4-methylbenzene | Diethylamino group | Enhanced anticancer |
This table illustrates how structural variations influence biological activity among related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
